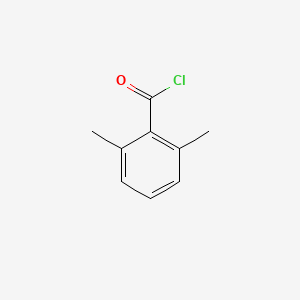

2,6-Dimethylbenzoyl chloride

Beschreibung

Significance and Research Trajectories in Organic Synthesis

In the realm of organic synthesis, 2,6-dimethylbenzoyl chloride serves as a valuable intermediate and a selective acylating agent. scbt.com The presence of the two methyl groups adjacent to the acyl chloride functionality creates steric hindrance, which influences its reactivity and selectivity in chemical reactions. scbt.com This steric shielding makes the carbonyl carbon less accessible to nucleophiles, which can be advantageous in certain synthetic strategies where controlled reactivity is desired. scbt.comevitachem.com

Key research applications in organic synthesis include:

Precursor for 2,6-Dimethylbenzoic Acid: The compound can be hydrolyzed to form 2,6-dimethylbenzoic acid, a useful building block for pharmaceuticals, dyes, and polymers. smolecule.com

Selective Acylation: Its sterically hindered nature allows for selective acylation reactions, where it reacts preferentially with less hindered nucleophiles. scbt.com

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the 2,6-dimethylbenzoyl group onto other aromatic rings, leading to the synthesis of complex molecules. smolecule.com

Research has also explored its use in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of 2-bromomethyl-6-methyl benzoyl chloride, a compound with applications in industrial production. google.com

Evolution of Research on Benzoyl Chloride Derivatives

The study of benzoyl chloride and its derivatives has a long history in organic chemistry, with early research focusing on their general reactivity and use as acylating agents. acs.orgatamanchemicals.com Over time, research has evolved to investigate the effects of substituents on the benzene (B151609) ring on the reactivity and reaction mechanisms of these compounds. ontosight.ai

The investigation into sterically hindered benzoyl chlorides, such as this compound, represents a significant advancement in this field. Researchers have studied how the presence of bulky groups at the ortho positions influences reaction pathways. For example, studies on the solvolysis of 2,6-disubstituted benzoyl chlorides have provided insights into the competition between addition-elimination and ionization (SN1-type) mechanisms. evitachem.comresearchgate.net

Comparative studies with other derivatives like 2,6-dichlorobenzoyl chloride and 2,6-difluorobenzoyl chloride have been instrumental in understanding the interplay of steric and electronic effects. evitachem.com For instance, the larger chlorine atoms in 2,6-dichlorobenzoyl chloride favor an ionization mechanism, whereas the smaller fluorine atoms in 2,6-difluorobenzoyl chloride allow for both pathways depending on the solvent. evitachem.com This body of research has refined the understanding of reaction mechanisms and has enabled chemists to predict and control the outcomes of reactions involving benzoyl chloride derivatives.

Current Paradigms and Future Prospects in Scholarly Investigations

Current research continues to explore the synthetic utility of this compound and its derivatives. The focus has shifted towards its application in more complex and specialized areas, including:

Medicinal Chemistry: As an intermediate in the synthesis of potential therapeutic agents. While direct biological activities of this compound are not extensively documented, its role as a building block for pharmaceuticals is an active area of investigation. smolecule.com

Materials Science: The reactive nature of the acyl chloride group makes it a candidate for use as a crosslinking agent to modify and enhance the properties of polymers. smolecule.com

High-Throughput Experimentation (HTE): The development of HTE platforms in pharmaceutical and chemical research allows for the rapid screening of reaction conditions and catalysts for reactions involving intermediates like this compound, accelerating the discovery of new synthetic methodologies. acs.org

Future research is expected to further exploit the unique reactivity of this compound. Investigations into its use in asymmetric synthesis, where the steric hindrance could play a role in controlling stereochemistry, are a promising avenue. Furthermore, as computational tools become more powerful, in-silico studies of its reaction mechanisms will likely provide deeper insights, guiding experimental work and expanding its applications in the synthesis of novel and functional molecules. The continued exploration of its role in creating complex molecular architectures will likely solidify its importance as a specialized reagent in the toolkit of synthetic organic chemists.

Data on this compound

| Property | Value |

| Chemical Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 21900-37-8 |

| Boiling Point | 229.5±9.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Flash Point | 96.2±11.9 °C |

Table compiled from various sources. evitachem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLAYISSADVCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176312 | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-37-8 | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM56Y8NEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies for 2,6 Dimethylbenzoyl Chloride

Classical and Established Synthetic Routes

The traditional methods for synthesizing 2,6-dimethylbenzoyl chloride are well-documented and widely practiced in laboratory and industrial settings. These routes are valued for their reliability and are typically centered on the transformation of readily available precursors.

Direct Chlorination of Aromatic Precursors

Direct chlorination of suitable aromatic precursors represents a straightforward approach to this compound. One such method involves the direct chlorination of 2,6-dimethylbenzyl alcohol using a chlorinating agent like thionyl chloride or phosphorus oxychloride. evitachem.com This process efficiently yields the desired acyl chloride. evitachem.com Another example, though for a related compound, is the industrial production of 2,6-dichlorobenzoyl chloride through the chlorination of benzoyl chloride with chlorine gas, often in the presence of a catalyst. google.com While direct chlorination of the aromatic ring of a simpler precursor to introduce the chloro and methyl groups simultaneously is conceivable, it often leads to challenges in controlling regioselectivity and can result in a mixture of isomers.

Conversion from 2,6-Dimethylbenzoic Acid Analogs

A prevalent and highly effective method for preparing this compound is the conversion of 2,6-dimethylbenzoic acid. evitachem.com This is a standard transformation in organic chemistry where the carboxylic acid is treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose, often in an inert solvent like toluene (B28343) and sometimes under reflux conditions to drive the reaction to completion. evitachem.com Oxalyl chloride is another effective reagent for this conversion. evitachem.com

A typical laboratory procedure involves reacting 2,6-dimethylbenzoic acid with thionyl chloride. prepchem.com For instance, 50.0 g of 2,5-dimethylbenzoic acid (a related compound) was treated with 125 mL of thionyl chloride, initially cooled and then warmed to dissolve the starting material, before being stirred overnight at room temperature. prepchem.com The excess thionyl chloride and volatile byproducts (HCl and SO₂) are then removed, typically by vacuum distillation, to yield the crude 2,5-dimethylbenzoyl chloride. prepchem.com A similar procedure can be applied for the 2,6-isomer.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,6-Dimethylbenzoic acid | Thionyl chloride | Toluene, reflux | This compound | High | evitachem.com |

| 2,6-Dimethylbenzyl alcohol | Thionyl chloride or Phosphorus oxychloride | - | This compound | Efficient | evitachem.com |

| 2,3-Dimethoxybenzoic acid | Thionyl chloride | 0°C to room temp | 2,3-Dimethoxybenzoyl chloride | - | orgsyn.org |

| 2,5-Dimethylbenzoic acid | Thionyl chloride | Room Temperature | 2,5-Dimethylbenzoyl chloride | - | prepchem.com |

Contemporary and Advanced Synthesis Approaches

In recent years, the focus has shifted towards developing more efficient, sustainable, and scalable methods for chemical synthesis. This includes the production of this compound, with advancements in catalysis and process engineering.

Catalytic Preparations and Optimization

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the context of acyl chloride synthesis, catalysts are often employed to accelerate the reaction rate and minimize the formation of byproducts. For example, in the synthesis of 2,6-dichlorobenzoyl chloride from 2,6-dichlorobenzaldehyde, catalysts such as tetra-substituted ureas, di-substituted ureas, or tertiary amines have been used to achieve high yield and purity. google.com While specific catalytic systems for this compound are less commonly reported in readily available literature, the principles of catalysis are applicable. For instance, a catalytic amount of dimethylformamide (DMF) is known to catalyze the reaction of carboxylic acids with oxalyl chloride to form acyl chlorides. The optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing the yield and purity of the final product.

Continuous Flow Chemistry and Microreactor Deployments for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This technology is being increasingly adopted for the synthesis of various chemical intermediates.

While specific examples of the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related compounds using this technology demonstrates its potential. For instance, a continuous flow method has been developed for the synthesis of NH2-sulfinamidines, where the functionalization with electrophiles like 2,4-dichlorobenzoyl chloride was achieved in a subsequent step. nih.gov The principles of this technology could be applied to the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process. A patent for the continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol highlights the growing interest in this area for producing specialized chemicals. google.com

Regioselective Functionalization of this compound (e.g., Bromination)

Once synthesized, this compound can be further functionalized to create more complex molecules. Regioselective reactions, where a functional group is introduced at a specific position on the aromatic ring, are of particular importance. For example, the regioselective bromination of a molecule can be a key step in a multi-step synthesis.

While direct regioselective bromination of this compound itself is not explicitly described in the provided results, the principles of electrophilic aromatic substitution suggest that the directing effects of the methyl and acyl chloride groups would influence the position of the incoming bromine atom. In related systems, N-bromosuccinimide (NBS) is a common reagent used for regioselective bromination. mdpi.com For example, the bromination of a '2,8-dihydroxyxanthone' derivative with NBS occurred at specific positions, demonstrating the control that can be achieved. nsf.gov The synthesis of 3-Bromo-2,6-dimethoxybenzoyl chloride involves the bromination of a benzoyl chloride derivative, indicating that such transformations are feasible. smolecule.com

| Compound | Reagent | Reaction Type | Product | Reference |

| 2,8-dihydroxyxanthone derivative | N-bromosuccinimide (NBS) | Bromination | C5 and C7 brominated product | nsf.gov |

| Bromopyrrole derivative | N-bromosuccinimide (NBS) | Bromination | Regioselectively brominated pyrrole | mdpi.com |

| Benzoyl chloride derivative | Bromine | Bromination | 3-Bromo-2,6-dimethoxybenzoyl chloride | smolecule.com |

Industrial-Scale Synthesis Methods and Process Engineering Aspects

The industrial production of this compound primarily revolves around the chlorination of its corresponding carboxylic acid, 2,6-dimethylbenzoic acid. This transformation is a cornerstone of its large-scale synthesis, employing common and potent chlorinating agents. Process engineering for this compound focuses on optimizing reaction conditions to maximize yield and purity, ensuring cost-effectiveness and operational safety.

A prevalent industrial method involves the reaction of 2,6-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com The reaction is typically conducted in an inert organic solvent, with toluene being a common choice. evitachem.com The use of a solvent facilitates temperature control and handling of the reaction mixture. To prevent unwanted hydrolysis of the highly reactive acid chloride product, the reaction is carried out under an inert atmosphere, for instance, using nitrogen gas, to exclude moisture. evitachem.com

The general reaction can be summarized as: (CH₃)₂C₆H₃COOH + SOCl₂ → (CH₃)₂C₆H₃COCl + SO₂ + HCl

Process parameters are critical for achieving high efficiency. The reaction is often performed under reflux conditions to ensure it proceeds to completion. evitachem.com Following the reaction, the process engineering aspect involves the removal of the solvent and any excess chlorinating agent, which is typically achieved through distillation. chemicalbook.com The final product is then purified, often by vacuum distillation, to achieve the high purity required for its subsequent applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. evitachem.comsmolecule.com Yields for this industrial process are reported to be high, often ranging from 70% to over 90%, contingent upon the purity of the starting materials and the precise control of reaction conditions. evitachem.com

A patent for a related synthesis notes that starting materials like this compound, intended for industrial mass production, can be synthesized through the reaction of 2,6-dimethylbenzoic acid (also known as 2,6-mesitylenic acid) with reagents like thionyl chloride. google.com This underscores the method's industrial viability. While other chlorinating agents like phosgene (B1210022) or phosphorus oxychloride are used for analogous compounds, thionyl chloride remains a frequent choice for this specific conversion. evitachem.com

The table below outlines typical parameters found in industrial or scalable laboratory preparations that are indicative of industrial processes.

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Value / Condition | Source |

|---|---|---|

| Starting Material | 2,6-Dimethylbenzoic acid | evitachem.com |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | evitachem.com |

| Solvent | Toluene | evitachem.com |

| Atmosphere | Inert (e.g., Nitrogen) | evitachem.com |

| Reaction Condition | Reflux | evitachem.com |

| Purification | Distillation | chemicalbook.com |

| Typical Yield | 70% - >90% | evitachem.com |

Another potential, though less detailed in available literature for this specific compound, is the direct chlorination of 2,6-dimethylbenzyl alcohol. evitachem.com However, the oxidation of the alcohol followed by chlorination of the resulting carboxylic acid is a more controlled and common pathway. The process engineering for any large-scale chemical synthesis must also account for the handling of by-products. In the case of using thionyl chloride, the gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are acidic and toxic, necessitating the use of scrubbers and other containment systems to prevent environmental release and ensure workplace safety. sbq.org.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylbenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Toluene |

| Hydrogen chloride |

| Sulfur dioxide |

| Nitrogen |

| Phosgene |

| Phosphorus oxychloride |

| 2,6-dimethylbenzyl alcohol |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethylbenzoyl Chloride

Fundamental Reaction Classes

2,6-Dimethylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an acylating agent. smolecule.com The presence of two methyl groups in the ortho positions to the carbonyl group introduces significant steric hindrance, which influences its reaction pathways and mechanisms. mdpi.com

The core reactivity of this compound lies in nucleophilic acyl substitution. smolecule.comevitachem.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. smolecule.com

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. smolecule.comevitachem.com This transformation is a cornerstone of its application in chemical synthesis. The general reaction is as follows:

C₉H₉ClO + RNH₂ → C₉H₉CONHR + HCl evitachem.com

The steric hindrance from the ortho-methyl groups can, in some cases, slow down the rate of amidation compared to less substituted benzoyl chlorides. However, this steric bulk can also be advantageous, for instance, in directing the acylation to less hindered amine groups in polyfunctional molecules.

In the realm of peptide synthesis, while not as common as standard coupling reagents, derivatives of 2,6-disubstituted benzoyl chlorides have been employed. For example, 2,6-dichlorobenzoyl chloride has been used for the esterification of Fmoc-amino acids to resins, a key step in solid-phase peptide synthesis. researchgate.net This suggests that this compound could potentially be used in similar applications, particularly when specific reactivity or selectivity is required. The related 2,6-dimethoxybenzoyl chloride is also used for the synthesis of protected histidine derivatives in peptide synthesis. rsc.org

The reaction of this compound with alcohols yields esters. smolecule.comevitachem.com This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct. vulcanchem.com

C₉H₉ClO + ROH → C₉H₉COOR + HCl evitachem.com

The steric hindrance of this compound can be exploited in macrolactonization reactions. The principle involves the formation of a mixed anhydride (B1165640) with a hydroxy acid. The bulky 2,6-dimethylbenzoyl group activates the carboxylic acid, and subsequent intramolecular cyclization is facilitated. While research has highlighted the use of 2,4,6-trichlorobenzoyl chloride and 2,3,6-trimethyl-4,5-dinitrobenzoyl chloride for the synthesis of large-ring lactones, the underlying principle of using sterically hindered acyl chlorides is applicable. oup.com For instance, 2,6-dichlorobenzoyl chloride has been successfully used in the macrolactonization step during the total synthesis of Patulolide C. capes.gov.br

Table 1: Examples of Lactonization using Sterically Hindered Benzoyl Chlorides

| Reagent | Hydroxy Acid | Ring Size | Yield (%) |

| 2,4,6-Trichlorobenzoyl chloride | 12-Hydroxydodecanoic acid | 13 | 58 |

| 2,4,6-Trichlorobenzoyl chloride | 15-Hydroxypentadecanoic acid | 16 | 85 |

| 2,3,6-Trimethyl-4,5-dinitrobenzoyl chloride | 12-Hydroxydodecanoic acid | 13 | 58 |

This table is illustrative of the utility of sterically hindered benzoyl chlorides in lactonization, based on data for related compounds. oup.com

This compound can react with thiols to produce thioesters. smolecule.comsmolecule.com This reaction is analogous to esterification and amidation and is a valuable method for introducing the 2,6-dimethylbenzoyl group into sulfur-containing molecules. The reaction proceeds via nucleophilic attack of the thiol on the carbonyl carbon.

C₉H₉ClO + RSH → C₉H₉COSR + HCl

Research on imidazolium-supported acyl benzotriazoles has demonstrated the synthesis of thioesters from various carboxylic acids, including those with steric hindrance, by reacting with thiophenols. rsc.org This methodology provides an alternative route to thioesters that could be applicable to those derived from 2,6-dimethylbenzoic acid.

In the presence of water, this compound undergoes hydrolysis to form 2,6-dimethylbenzoic acid and hydrochloric acid. evitachem.com

C₉H₉ClO + H₂O → C₉H₁₀O₂ + HCl evitachem.com

The rate and mechanism of this hydrolysis are significantly influenced by the solvent. In highly aqueous, nucleophilic solvents, the reaction can proceed through a bimolecular addition-elimination pathway. However, the steric hindrance provided by the two ortho-methyl groups can disfavor this direct nucleophilic attack on the carbonyl carbon. mdpi.com

Nucleophilic Acyl Substitution Reactions

Solvolysis Kinetics and Mechanistic Continuum Studies

The solvolysis of this compound serves as a model system for studying the interplay between steric effects and reaction mechanisms. researchgate.net The steric hindrance from the ortho-methyl groups impedes the typical bimolecular addition-elimination pathway often seen with less hindered acyl chlorides. mdpi.com This steric hindrance can favor a dissociative or ionization (S_N1-like) mechanism, where the rate-determining step is the formation of a 2,6-dimethylbenzoyl cation. mdpi.comresearchgate.net

Studies on the solvolysis of structurally analogous 2,6-dichlorobenzoyl and 2,6-difluorobenzoyl chlorides have provided significant insights. For 2,6-dichlorobenzoyl chloride, the bulky ortho substituents hinder nucleophilic attack, promoting an ionization mechanism. mdpi.comevitachem.com In contrast, the smaller fluorine atoms in 2,6-difluorobenzoyl chloride allow for both addition-elimination and ionization pathways, with the dominant mechanism being dependent on solvent polarity. mdpi.comevitachem.com

The solvolysis of this compound has been studied in various aqueous binary mixtures, including with acetone, ethanol, and methanol. researchgate.net The rates of these reactions are often analyzed using the extended Grunwald-Winstein equation, which helps to elucidate the mechanism by correlating the specific rates of solvolysis with solvent nucleophilicity and ionizing power. researchgate.netacs.org For this compound, correlations of the specific rates of solvolysis are improved by including a term related to the aromatic ring parameter, suggesting a complex interplay of electronic and steric effects. researchgate.net

The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic clues. A large negative entropy of activation is typically associated with a bimolecular (S_N2-like) mechanism due to the ordering of the transition state, whereas a smaller or positive entropy of activation can suggest a dissociative (S_N1-like) mechanism. researchgate.net For the solvolysis of seven aromatic acid chlorides, including this compound, relatively small positive activation enthalpies (7.7–16.3 kcal/mol) and large negative activation entropies (−24.6 to −53.4 cal/mol/K) were observed, suggesting an S_N2 mechanism where bond formation is ahead of bond breaking. researchgate.net

Table 2: Solvolysis Data for Aromatic Acid Chlorides

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

| This compound | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| 2-Methylbenzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| 4-Methoxybenzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| 4-Methylbenzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| Benzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| 4-Chlorobenzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

| 4-Nitrobenzoyl chloride | Various | 7.7 - 16.3 | -24.6 to -53.4 |

Data from a study of seven aromatic acid chlorides, providing a range for activation parameters. researchgate.net

Application of the Extended Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool for analyzing the solvolysis rates of various substrates, including this compound. mdpi.comsemanticscholar.org This equation, log(k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀, typically 80% ethanol/20% water). semanticscholar.orgacs.org The 'l' parameter represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT), while the 'm' parameter indicates the sensitivity to changes in solvent ionizing power (YCl). semanticscholar.orgacs.org

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound

| Parameter | Value | Interpretation |

| l | 0.34 ± 0.15 | Sensitivity to solvent nucleophilicity |

| m | 0.89 ± 0.04 | Sensitivity to solvent ionizing power |

| h | 0.92 ± 0.15 | Sensitivity to aromatic ring solvation |

Data sourced from studies on the solvolysis of cinnamyl and cinnamoyl halides. nih.gov

Influence of Solvent Ionizing Power and Nucleophilicity

The rates of solvolysis for this compound are responsive to both the ionizing power and the nucleophilicity of the solvent. nih.govdntb.gov.ua In solvents with high ionizing power, such as those containing hexafluoroisopropanol (HFIP), the reaction is favored. mdpi.com The 'm' value of 0.89 for this compound indicates a significant charge separation in the transition state, characteristic of reactions with substantial carbocationic character. nih.gov

However, the 'l' value of 0.34 suggests that the solvent also participates as a nucleophile in the rate-determining step, albeit to a lesser extent than its ionizing contribution. nih.gov This points towards a mechanism where the solvent assists in the departure of the leaving group, a hallmark of borderline SN1/SN2 behavior. It has been suggested that for this compound, this could involve nucleophilic solvation of the developing carbocation rather than a direct covalent interaction. nih.gov

Elucidation of SN1-SN2 Mechanistic Spectrum

The solvolysis of benzoyl chlorides, including this compound, often does not proceed through a pure SN1 or SN2 mechanism but rather exists on a spectrum between these two extremes. mdpi.comresearchgate.net The steric hindrance provided by the two ortho-methyl groups in this compound plays a crucial role in pushing the mechanism towards the SN1 end of the spectrum. researchgate.netevitachem.com This steric hindrance disfavors the direct nucleophilic attack required for a pure SN2 pathway. evitachem.com

The reaction is believed to proceed through a cationic pathway, which can be considered part of an SN2-SN1 spectrum. mdpi.comresearchgate.net The degree of SN1 or SN2 character can be influenced by the solvent system. In weakly nucleophilic but highly ionizing solvents, the SN1 character is enhanced, favoring the formation of an acylium ion intermediate. mdpi.comresearchgate.net Conversely, in more nucleophilic solvents, the SN2 character, involving solvent assistance, becomes more prominent. mdpi.com

Determination of Activation Parameters and Thermodynamic Insights

The study of activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides valuable thermodynamic insights into the solvolysis mechanism of this compound. For the hydrolysis of 4-substituted-2,6-dimethylbenzoyl chlorides, these parameters have been determined. acs.org

For the parent this compound in 95% acetone, the enthalpy of activation (ΔH‡) is 15.6 kcal/mol, and the entropy of activation (ΔS‡) is -20.8 cal/(mol·K). The relatively low enthalpy of activation is consistent with a process that involves significant charge development and stabilization in the transition state. The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is often observed in reactions where solvent molecules are organized around a developing charge.

Table 2: Activation Parameters for the Hydrolysis of 4-Substituted-2,6-Dimethylbenzoyl Chlorides in 95% Acetone

| 4-Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/(mol·K)) |

| H | 15.6 | -20.8 |

| CH3 | 15.4 | -20.5 |

| Cl | 16.7 | -20.8 |

| NO2 | 18.2 | -21.1 |

Data adapted from the hydrolysis studies of 4-substituted-2,6-dimethylbenzoyl chlorides. acs.org

Steric and Electronic Influences on Reaction Pathways

Impact of Ortho-Methyl Substitution on Carbonyl Electrophilicity

The two methyl groups in the ortho positions of this compound exert significant steric and electronic effects that profoundly influence its reactivity. evitachem.comarkat-usa.org The steric hindrance created by these bulky groups shields the carbonyl carbon from direct nucleophilic attack. evitachem.com This steric impediment favors an ionization mechanism over a typical addition-elimination pathway. evitachem.com

Furthermore, the ortho-methyl groups cause the benzoyl group to twist out of the plane of the benzene (B151609) ring. mdpi.com This twisting reduces the conjugation between the carbonyl group and the aromatic ring. mdpi.com As a result, the formation of a planar acylium ion during the reaction leads to a significant increase in conjugation, which provides a driving force for the reaction. arkat-usa.org This contrasts with unsubstituted benzoyl chloride, which is planar in its ground state. mdpi.com The enhanced resonance demand in the transition state for this compound is reflected in the fact that its solvolysis rates correlate well with σ+ constants, which account for resonance effects. arkat-usa.org

Conformational Analysis and its Correlation with Reactivity

The reactivity of this compound is significantly influenced by its three-dimensional structure, specifically the rotational conformation around the single bond connecting the phenyl ring and the carbonyl group. The presence of two methyl groups in the ortho positions to the carbonyl chloride function introduces considerable steric hindrance. This steric strain forces the carbonyl group to twist out of the plane of the aromatic ring.

Computational studies, such as those using Hartree-Fock (HF) methods, have been employed to determine the preferred conformations of substituted benzoyl chlorides. For instance, calculations on the analogous 2,6-dichlorobenzoyl chloride have shown that the preferred conformation is one where the carbonyl group is perpendicular to the benzene ring. mdpi.comresearchgate.net A similar perpendicular or near-perpendicular conformation is predicted for this compound. mdpi.com This twisting results in a significant loss of conjugation between the carbonyl group's π-system and the aromatic ring's π-system. mdpi.comresearchgate.net

This lack of planarity has profound implications for the compound's reactivity. In a planar conformation, resonance effects can delocalize the positive charge that develops on the carbonyl carbon during nucleophilic attack, thus stabilizing the transition state. However, in the twisted conformation of this compound, this resonance stabilization is greatly diminished. Consequently, reactions that proceed through a mechanism involving the formation of a planar acylium ion are affected. The formation of an acylium ion from a non-conjugated, perpendicular conformation requires a significant increase in conjugation, which can influence the reaction pathway. mdpi.comresearchgate.net The steric bulk of the ortho-methyl groups also directly hinders the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down the kinetics of sterically demanding reactions.

Table 1: Conformational Effects on the Reactivity of this compound

| Feature | Description | Impact on Reactivity |

| Steric Hindrance | The two ortho-methyl groups physically obstruct the approach to the carbonyl carbon. | Slows the rate of nucleophilic acyl substitution reactions. |

| Torsion Angle | The dihedral angle between the plane of the phenyl ring and the carbonyl group is close to 90° (perpendicular). mdpi.com | Reduces π-orbital overlap between the aromatic ring and the carbonyl group. |

| Loss of Conjugation | The twisted conformation prevents effective resonance stabilization of the carbonyl group. mdpi.comresearchgate.net | Destabilizes transition states that would benefit from charge delocalization into the ring, potentially altering reaction mechanisms. |

Catalytic Transformations Utilizing this compound

4-Dialkylaminopyridines (DAAPs), particularly 4-(Dimethylaminopyridine) (DMAP), are highly effective nucleophilic catalysts for acylation reactions, especially with sterically hindered acylating agents like this compound. nih.gov The standard mechanism for acylation of an alcohol with an acid chloride can be slow, but DMAP significantly accelerates the reaction.

The catalytic cycle involves the initial reaction of DMAP with this compound. DMAP, being a potent nucleophile, attacks the carbonyl carbon to form a highly reactive N-acylpyridinium salt intermediate. utrgv.edu This intermediate is more electrophilic than the starting acyl chloride. The positive charge on the pyridinium (B92312) nitrogen makes the carbonyl carbon more susceptible to nucleophilic attack. The steric hindrance from the ortho-methyl groups in this compound is overcome by the high reactivity of this intermediate. An alcohol or other nucleophile then attacks the N-acylpyridinium salt, leading to the acylated product and the regeneration of the DMAP catalyst. utrgv.edu This catalytic pathway provides a lower energy route for the acylation reaction compared to the uncatalyzed process.

Table 2: Mechanistic Steps in DMAP-Catalyzed Acylation

| Step | Reactants | Product(s) | Description |

| 1. Catalyst Activation | This compound + DMAP | N-(2,6-Dimethylbenzoyl)pyridinium chloride | DMAP acts as a nucleophile, attacking the acyl chloride to form a highly reactive acylpyridinium intermediate. utrgv.edu |

| 2. Nucleophilic Attack | N-(2,6-Dimethylbenzoyl)pyridinium chloride + Alcohol (R-OH) | Acylated product (Ester) + Protonated DMAP | The alcohol attacks the activated carbonyl carbon of the intermediate. |

| 3. Catalyst Regeneration | Protonated DMAP + Base (e.g., triethylamine) | DMAP + Protonated Base | A stoichiometric base neutralizes the protonated DMAP, regenerating the catalyst for the next cycle. utrgv.edu |

While direct transition metal-catalyzed reactions with this compound are less common, its derivatives can be employed in sophisticated transformations. An example is the titanium-catalyzed carboamination of alkynes. acs.org In this type of reaction, a titanium imido complex acts as a catalyst to facilitate the addition of an imine's C=N bond across an alkyne's carbon-carbon triple bond. This process generates highly substituted α,β-unsaturated imines, which are valuable synthetic intermediates. acs.org

The catalytic cycle is proposed to begin with the formation of an azatitanacyclobutene intermediate from the reaction of the titanium imido catalyst with an alkyne. This intermediate then reacts with an imine, leading to a diazatitanacyclohexene. Subsequent cycloreversion releases the α,β-unsaturated imine product and regenerates the active titanium catalyst. acs.org Although the yields can be modest due to the formation of side products like pentaarylpyrroles, this method demonstrates the utility of metal catalysis in transforming derivatives that can be conceptually linked back to precursors like this compound (e.g., via amidation to form a precursor to the imine). acs.org

The hydrolysis of this compound to 2,6-dimethylbenzoic acid can be influenced by both acidic and basic conditions. Solvolysis reactions, where the solvent acts as the nucleophile, provide insight into these processes. The mechanism of solvolysis for benzoyl chlorides can range from a bimolecular addition-elimination pathway to a unimolecular SN1-type mechanism involving an acylium cation intermediate. mdpi.comresearchgate.net

Due to the steric hindrance and electronic effects of the two methyl groups, this compound tends to favor a dissociative or SN1-like mechanism, particularly in polar, weakly nucleophilic solvents. mdpi.comresearchgate.net In these cases, the rate-determining step is the ionization of the C-Cl bond to form an acylium ion, which is then rapidly trapped by a nucleophile like water.

In base-catalyzed hydrolysis, a base such as hydroxide (B78521) ion directly attacks the carbonyl carbon. This process typically follows a bimolecular acyl substitution (BAc2) mechanism. However, the steric hindrance from the ortho-methyl groups can significantly slow the rate of this direct attack compared to unhindered benzoyl chlorides.

The rate of solvolysis of this compound has been studied in various solvent systems. For example, in 97% hexafluoroisopropanol-water (97H), a weakly nucleophilic and highly ionizing solvent, the reaction proceeds at a measurable rate, consistent with a mechanism involving a cationic intermediate.

Table 3: Solvolysis Rate Constants for this compound at 25 °C

| Solvent System | Rate Constant (k) in s⁻¹ | Reference |

| 97% (w/w) Hexafluoroisopropanol-Water (97H) | 2.59 x 10⁻⁵ | mdpi.com |

This data highlights the reactivity in a specific solvent system that promotes a cationic mechanism.

Advanced Applications in Organic Synthesis and Functional Material Science

Pharmaceutical Intermediate Synthesis and Drug Discovery

The structural motif of 2,6-dimethylbenzamide (B3022000) is found in a variety of biologically active compounds. 2,6-Dimethylbenzoyl chloride is a crucial starting material for introducing this moiety, enabling the synthesis of targeted therapeutic agents.

Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death) and inflammation. The development of caspase inhibitors is a significant area of research for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. In the synthesis of novel caspase inhibitors, this compound is utilized in a key esterification step. For example, in the preparation of a peptidyl acyloxymethylketone inhibitor, the primary hydroxyl group of a complex intermediate is esterified with this compound. This reaction proceeds in the presence of pyridine (B92270) and dimethylaminopyridine, demonstrating the utility of this reagent in creating sterically hindered esters within multifunctional molecules.

| Reactant | Reagent | Product | Reaction Type |

| Protected tripeptide analog with a primary hydroxyl group | This compound | Esterified tripeptide analog | Esterification |

Benzamide (B126) derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. While the literature contains numerous examples of benzamide synthesis, specific instances utilizing this compound to produce bioactive derivatives are less common. However, the synthesis of N,N-dimethyl benzamides and other substituted benzamides has been reported, showcasing a range of biological activities such as vasodilation. nih.gov The reaction of this compound with various amines or their derivatives provides a direct route to incorporating the 2,6-dimethylbenzoyl group, a pharmacophore that can influence the biological activity and selectivity of the resulting molecule.

The total synthesis of complex natural products is a rigorous test of synthetic methodology. While this compound is a versatile reagent, it is important to note that in the enantiocontrolled total synthesis of the macrolide antibiotic (-)-Aspicilin, the closely related analogue, 2,6-dichlorobenzoyl chloride, is commonly employed. The use of 2,6-dichlorobenzoyl chloride in this context is for macrolactonization, a critical ring-closing step. The steric and electronic properties of the dichloro-analogue are particularly well-suited for this transformation. At present, the scientific literature does not prominently feature the use of this compound for this specific application.

Agrochemical Intermediate Development

The development of novel agrochemicals is essential for modern agriculture. Substituted benzoyl chlorides are important building blocks in the synthesis of pesticides and herbicides. While the use of 2,6-dichlorobenzoyl chloride as an intermediate in agrochemicals is well-documented, specific applications of this compound are less prevalent in readily available literature. However, a patent describes the use of a related compound, m-methyl benzoyl chloride, in a Friedel-Crafts acylation reaction to synthesize 2,6-dimethyl-1-indanone, an intermediate for indamine triazine herbicides. researchgate.net This suggests the potential for 2,6-disubstituted benzoyl chlorides in the synthesis of complex agrochemical scaffolds.

Materials Science and Polymer Chemistry Applications

In the field of materials science, acyl chlorides are fundamental precursors for high-performance polymers. Their reactivity allows for the formation of robust amide and ester linkages, which are characteristic of many advanced materials.

Incorporation into Novel Organic Scaffolds (e.g., 1-Acylindoles)

This compound serves as a valuable reagent in the construction of complex organic molecules due to the reactivity of its acyl chloride group. In the realm of heterocyclic chemistry, the acylation of indoles is a fundamental transformation for the synthesis of various biologically active compounds and functional materials. While direct and specific examples of the synthesis of 1-acylindoles using this compound are not extensively detailed in readily available literature, the general principles of indole (B1671886) chemistry allow for a clear understanding of its potential application.

The nitrogen atom of the indole ring can be acylated to form N-acylindoles, also known as 1-acylindoles. This reaction typically proceeds by treating the indole with a suitable acylating agent, such as an acyl chloride, in the presence of a base. The base serves to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride.

In a hypothetical synthesis, this compound would react with an indole derivative in an appropriate solvent and in the presence of a base like sodium hydride or an organic amine. The steric hindrance provided by the two methyl groups on the benzoyl moiety might influence the reaction rate and the stability of the resulting 1-(2,6-dimethylbenzoyl)indole. The presence of these bulky groups can impart unique conformational properties to the final molecule, which could be exploited in the design of novel organic scaffolds with specific three-dimensional arrangements. Such scaffolds are of interest in medicinal chemistry and materials science for their potential to interact specifically with biological targets or to self-assemble into ordered structures.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Indole | This compound | 1-(2,6-dimethylbenzoyl)indole | N-Acylation |

Synthesis of Specialty Chemicals and Intermediates for Dyes and Pigments

The utility of this compound extends to the synthesis of specialty chemicals, including intermediates for the production of dyes and pigments. While specific, commercially significant dyes or pigments derived directly from this compound are not prominently documented in public literature, its chemical nature suggests its role as a precursor in the synthesis of various chromophoric systems.

Aromatic acyl chlorides are common building blocks in the synthesis of more complex aromatic structures. For instance, Friedel-Crafts acylation reactions using this compound can introduce the 2,6-dimethylbenzoyl group onto an aromatic substrate. This reaction, typically catalyzed by a Lewis acid like aluminum chloride, can be a key step in constructing the core structure of a dye or pigment.

Furthermore, azo dyes, a major class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While this compound itself is not a direct precursor for azo dye synthesis, it can be used to synthesize intermediates. For example, the corresponding aniline (B41778) derivative, 2,6-dimethylaniline (B139824), is a known precursor for azo dyes. Although the synthesis of 2,6-dimethylaniline does not typically proceed from this compound, the structural motif is relevant in the context of dye chemistry. A hypothetical synthetic route could involve the conversion of the acyl chloride to an amide, followed by a Hofmann rearrangement to yield the corresponding amine, which could then be used in azo coupling reactions.

The steric hindrance from the two methyl groups in this compound could be strategically employed to influence the properties of a resulting dye or pigment, such as its solubility, lightfastness, and thermal stability. These bulky groups can prevent aggregation of dye molecules, which often leads to quenching of the chromophore and a decrease in color intensity.

| Precursor | Potential Application | Key Reaction Type |

| This compound | Intermediate for aromatic ketones | Friedel-Crafts Acylation |

| 2,6-Dimethylaniline | Precursor for azo dyes | Diazotization and Azo Coupling |

Computational Chemistry and Theoretical Modeling of 2,6 Dimethylbenzoyl Chloride

Quantum Chemical Investigations

Quantum chemical methods, including both ab initio and density functional theory (DFT) approaches, have been employed to investigate the fundamental properties of 2,6-dimethylbenzoyl chloride at the molecular level.

Ab initio calculations, particularly using the Hartree-Fock (HF) method with the 6-31G(d) basis set, have been used to determine the heterolytic bond dissociation energy (HBDE) for the C-Cl bond. This value represents the energy required to form the corresponding acylium cation and a chloride ion in the gas phase. A high stabilization energy is predicted for the 2,6-dimethyl derivative. mdpi.com The HBDE is a key theoretical parameter that can be correlated with experimental solvolysis rates, providing insight into the reaction mechanism. mdpi.comresearchgate.net For a series of substituted benzoyl chlorides, these ab initio calculations of HBDEs have been shown to correlate with the logarithm of the rate constants (log k) for solvolyses. mdpi.com

| Compound | Method | Calculated HBDE (kcal/mol) |

|---|---|---|

| This compound | HF/6-31G(d) | 148.9 |

Table 1: Calculated Heterolytic Bond Dissociation Energy (HBDE) for this compound. Data sourced from theoretical calculations which correlate HBDEs with reactivity. researchgate.net

Density Functional Theory (DFT) has become a important tool for studying the electronic structure and predicting the reactivity of organic molecules. ncl.res.in For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, have been utilized to calculate stabilization energies. researchgate.net These calculations reveal how the ortho-methyl substituents force the carbonyl group to twist out of the plane of the benzene (B151609) ring. mdpi.com This twisting minimizes steric repulsion but disrupts the π-conjugation between the carbonyl group and the aromatic system. mdpi.com The resulting electronic structure, with a less delocalized system in the neutral molecule, has significant implications for its reactivity. The disruption of conjugation in the ground state leads to a large increase in conjugation when the planar acylium ion is formed during ionization, which is reflected in the high stabilization energy predicted for this compound. mdpi.comresearchgate.net

| Compound | Stabilization Energy (kcal/mol) - B3LYP/6-31G(d) | Stabilization Energy (kcal/mol) - HF/6-31G |

|---|---|---|

| This compound | -2.7 | -0.2 |

Table 2: Calculated Stabilization Energies for this compound using different theoretical methods. These energies are used to adjust the calculated HBDE values relative to a standard. researchgate.net

Conformational analysis of this compound has been a key focus of theoretical studies. mdpi.comnih.gov Due to the significant steric hindrance between the ortho-methyl groups and the carbonyl chloride group, the planar conformation, typical for unsubstituted benzoyl chloride, is highly disfavored. mdpi.com Quantum chemical calculations (HF/6-31G(d)) predict that the preferred conformation of this compound is one where the carbonyl group is twisted significantly, approaching a perpendicular orientation relative to the plane of the aromatic ring. mdpi.comresearchgate.net This perpendicular arrangement minimizes steric strain. The calculations also identify the higher-energy planar conformation as a transition structure for rotation, allowing for the determination of the rotational energy barrier. mdpi.com The high barrier to rotation in such 2,6-disubstituted systems is a well-studied phenomenon that can lead to stable, separable atropisomers in related structures. nih.gov

Molecular Dynamics Simulations for Solvation Effects

While specific molecular dynamics (MD) simulation studies on this compound are not extensively detailed in the surveyed literature, the impact of solvation is a critical theme in related experimental and theoretical work. researchgate.net The solvolysis of benzoyl chlorides is highly dependent on the solvent. mdpi.com For sterically hindered substrates like this compound, where the reactive center is shielded, the specific interactions with solvent molecules become particularly important. Theoretical considerations suggest that for non-planar substrates, the solvent may have a greater influence on the molecule's conformation and, consequently, on the changes in conjugation energy during ionization. mdpi.com Furthermore, steric hindrance to solvation at the reaction site can influence the reaction pathway and rate. mdpi.com Correlations of solvolysis rates using the Grunwald-Winstein equation, which quantifies solvent effects, have been applied to this compound to understand these interactions. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For substituted benzoyl chlorides, this often involves correlating reaction rates with electronic parameters of the substituents.

The solvolysis of this compound is a model system for studying the effects of severe steric hindrance on reaction rates. researchgate.net Due to the perpendicular conformation, the normal electronic communication (conjugation) between the aromatic ring and the carbonyl group is largely inhibited. mdpi.com As a result, standard Hammett-type correlations, which relate reaction rates to substituent constants (e.g., σp, σp+), often fail for this compound when included in a series with planar benzoyl chlorides. researchgate.net However, theoretical parameters can be used to bridge this gap. For instance, calculated stabilization energies for a series of substituted benzoyl chlorides show a strong correlation with Hammett parameters (σp and σp+), but this correlation is established among planar or less-hindered analogues. mdpi.com The deviation of this compound from such simple correlations highlights the dominant role of its sterically enforced twisted geometry. mdpi.com More advanced models, such as the extended Grunwald-Winstein equation, have been successfully used to correlate its solvolysis rates by including terms that account for specific solvent-solute interactions. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br This approach is widely used in drug discovery and agrochemical research to predict the activity of new compounds, optimize lead structures, and understand the mechanism of action at a molecular level.

Research Findings from Related Benzoyl Derivatives

Fungicidal Activity of Benzoylurea (B1208200) Derivatives:

A study focusing on novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety investigated their in vitro antifungal activities against various plant pathogens. nih.govmdpi.com The researchers synthesized a series of 23 novel compounds and tested their efficacy against fungi such as Botrytis cinerea and Rhizoctonia solani. nih.govmdpi.com The results indicated that some of the synthesized compounds exhibited moderate to good antifungal activity. nih.govmdpi.com

Notably, compounds 4j and 4l from this study displayed significant activity against Rhizoctonia solani, with EC50 values comparable to the commercial fungicide hymexazol. mdpi.com The general structure of these compounds involves a 2,6-difluorobenzoylurea core linked to a substituted pyrimidine ring. The variation in substituents on the pyrimidine ring led to a range of antifungal activities, providing a dataset suitable for QSAR analysis.

| Compound | Substituent (R) | Inhibition Rate (%) against B. cinerea (cucumber) at 50 µg/mL | Inhibition Rate (%) against R. solani at 50 µg/mL | EC50 (µg/mL) against R. solani |

|---|---|---|---|---|

| 4f | 4-CF3 | 32.52 | - | - |

| 4j | 2-Cl | - | - | 6.72 |

| 4l | 4-Cl | 50.15 | 89.74 | 5.21 |

| 4q | 4-Br | 43.47 | - | - |

| Hymexazol (Control) | - | 24.64 | 71.98 | 6.11 |

Insecticidal and Antifungal Activities of Benzoylpyrimidinylurea Derivatives:

In another study, a series of novel benzoylpyrimidinylurea derivatives were designed and synthesized to explore their insecticidal and antifungal properties. The structure-activity relationships of these compounds were evaluated, revealing that certain substitutions on the benzoyl ring were critical for activity. researchgate.net

For instance, compound 25 , which features a 2,6-dichloro substitution on the benzoyl ring, exhibited broad-spectrum fungicidal activity against 13 different phytopathogenic fungi, with inhibition rates exceeding 50% for most. This was superior to the commercial pesticide pyrimethanil. researchgate.net This finding underscores the significant influence of the substitution pattern on the benzoyl moiety, a key structural component shared with this compound.

| Compound | Benzoyl Ring Substitution | Fungicidal Activity Highlight |

|---|---|---|

| 19 | - | Broad-spectrum fungicidal activity (>50% inhibition against 13 phytopathogenic fungi) |

| 25 | 2,6-dichloro | Broad-spectrum fungicidal activity (>50% inhibition against 13 phytopathogenic fungi), with notable activity against Rhizoctonia cerealis, Phytophthora capsica, Botrytis cinereal, and Physalospora piricola. |

QSAR studies on such a series of compounds would typically involve the calculation of various molecular descriptors, including:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies, which are crucial for understanding interactions with biological targets.

Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a receptor's active site.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's ability to cross biological membranes.

By correlating these descriptors with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive QSAR model can be developed. scielo.brnih.gov Such models can then be used to guide the synthesis of new derivatives with potentially enhanced activity.

While the direct QSAR data for this compound derivatives remains to be established, the methodologies and findings from studies on analogous benzoyl-containing structures provide a strong framework for future computational modeling and rational design of new bioactive compounds based on this chemical scaffold.

Analytical and Spectroscopic Characterization in Research Contexts

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR, GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for identifying the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize 2,6-dimethylbenzoyl chloride and its reaction products.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the acyl chloride group and the electron-donating nature of the methyl groups. In mechanistic studies, the disappearance of these specific reactant signals and the appearance of new signals corresponding to the product provide direct evidence of the reaction's progress. For instance, in an acylation reaction, new aromatic signals will appear at chemical shifts indicative of the newly formed ketone.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride group in this compound gives a distinct signal in the downfield region of the spectrum (typically 165-180 ppm). hw.ac.ukoregonstate.edu During a reaction, monitoring the intensity of this peak relative to the carbonyl peak of the product ketone offers a quantitative measure of the reaction's conversion rate.

Advanced NMR techniques, such as variable-temperature NMR, can be employed to detect and characterize transient intermediates, which are often unstable at room temperature.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.4 | ~20 |

| Aromatic Protons (meta) | ~7.1 | ~128 |

| Aromatic Proton (para) | ~7.3 | ~132 |

| Aromatic Carbons (ipso, -C-CH₃) | - | ~135 |

| Aromatic Carbon (ipso, -C-COCl) | - | ~134 |

| Carbonyl Carbon (-COCl) | - | ~169 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups within a molecule. The this compound molecule has a strong, characteristic absorption band for the carbonyl (C=O) group of the acyl chloride, which typically appears in the range of 1770-1815 cm⁻¹. The exact frequency can provide clues about the electronic environment of the carbonyl group.

In the context of mechanistic elucidation, IR spectroscopy can be used to monitor the progress of a reaction in real-time. For example, in a reaction where the acyl chloride is converted to a ketone, the sharp C=O stretching band of the starting material will decrease in intensity, while a new carbonyl band for the ketone product will appear at a lower frequency (typically 1650-1700 cm⁻¹). This allows for the straightforward tracking of the functional group transformation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture, making it ideal for analyzing the complex product mixtures that can arise during mechanistic studies.

The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer then ionizes each component and detects the fragments based on their mass-to-charge ratio. The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.62 g/mol ), as well as characteristic fragment ions. nih.gov A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form a stable acylium ion (m/z = 133 for the dimethylbenzoyl fragment).

By identifying reaction byproducts, GC-MS can provide crucial evidence for competing reaction pathways or the occurrence of rearrangement reactions, thereby contributing to a more complete understanding of the reaction mechanism. chemicalbook.com

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds like this compound that may be thermally sensitive or not sufficiently volatile for GC.

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method allows for the effective separation of the compound from potential impurities or other reactants.

Interactive Table 2: Example HPLC Method for this compound Analysis sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Notes | For MS compatibility, formic acid should be used instead of phosphoric acid. |

Reaction Monitoring

By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, researchers can construct a kinetic profile of the reaction. The concentration of this compound (reactant) can be observed to decrease over time, while the concentration of the desired product increases. This quantitative data is vital for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Product Purity Assessment

After a reaction is complete and the product has been isolated, HPLC is a critical tool for assessing its purity. The chromatogram of a pure sample should show a single, sharp peak corresponding to the desired compound. The presence of additional peaks indicates the presence of impurities, such as unreacted starting materials, byproducts, or compounds formed from degradation. The area under each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity. This is essential for ensuring that the synthesized material meets the required specifications for subsequent research or applications. researchgate.net

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Pathways

The traditional synthesis of 2,6-dimethylbenzoyl chloride, like other acyl chlorides, often relies on chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, which raise environmental and safety concerns due to their toxicity and the generation of corrosive HCl gas. libretexts.orgyoutube.com Future research is increasingly focused on developing greener and more sustainable alternatives that align with the principles of green chemistry.

Key areas of development include:

Alternative Chlorinating Agents: A significant push is towards replacing hazardous reagents. Research into solid, less toxic chlorinating agents that are easier to handle and generate benign byproducts is a primary goal. For instance, the use of N-chlorosuccinimide (NCS) in conjunction with photocatalysis represents a milder approach to chlorination that could be adapted for acyl chloride synthesis. wikipedia.org

Greener Solvent Systems: The use of hazardous chlorinated solvents like dichloromethane (B109758) (DCM) is common in acyl chloride synthesis. Future pathways will explore the use of bio-based and less toxic solvents. For example, Cyrene™ (dihydrolevoglucosenone) has emerged as a promising bio-alternative to dipolar aprotic solvents, potentially reducing the environmental footprint of the synthesis process.

Catalyst-Free and Waste-Minimizing Protocols: The development of synthetic routes that minimize or eliminate the need for catalysts, especially those based on heavy metals, is a critical objective. Furthermore, processes that reduce the formation of byproducts, thereby simplifying purification and minimizing waste streams, are highly desirable. Atom-economical approaches, where most of the atoms from the reactants are incorporated into the final product, will be a guiding principle in designing these new pathways.

| Green Chemistry Approach | Traditional Method Component | Potential Sustainable Alternative | Anticipated Benefits |

| Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride | N-chlorosuccinimide (NCS) with photocatalysis, Solid chlorinating agents | Reduced toxicity, safer handling, benign byproducts |

| Solvents | Dichloromethane (DCM), Chloroform | Bio-based solvents (e.g., Cyrene™), Supercritical CO₂ | Lower environmental impact, reduced toxicity, easier recovery |

| Process | Stoichiometric reagents, multiple purification steps | Catalyst-free reactions, one-pot syntheses | Reduced waste, higher atom economy, simplified workup |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While traditional syntheses often use stoichiometric amounts of reagents, future research will concentrate on catalytic methods to improve efficiency, selectivity, and sustainability. The steric hindrance from the two methyl groups in this compound presents unique challenges and opportunities for catalyst development.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and functionalized clays, offers significant advantages. researchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity. Research could focus on designing zeolites with specific pore sizes and acid site distributions to accommodate the sterically hindered 2,6-dimethylbenzoic acid and promote its efficient conversion. For instance, H-BEA zeolites have shown effectiveness in Friedel-Crafts acylation reactions involving benzoyl chloride and could be investigated for the synthesis of the acyl chloride itself. researchgate.net

Organocatalysis: Metal-free organocatalysts are an attractive alternative to traditional Lewis acids, which are often moisture-sensitive and can lead to metal contamination in the final product. Bases like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are known to catalyze acylation reactions. wikipedia.org Future work could explore more sophisticated organocatalysts, such as chiral amines or phosphines, which could offer enhanced control over the reaction, particularly in asymmetric applications of the resulting acyl chloride.

Nanocatalysis: Nanoparticle-based catalysts could provide exceptionally high surface areas and unique electronic properties, leading to enhanced catalytic activity and selectivity at lower temperatures. Investigating magnetic nanoparticles coated with a catalytic layer could also simplify catalyst recovery and recycling.

| Catalyst Type | Examples | Potential Advantages for this compound Synthesis | Research Focus |

| Heterogeneous | Zeolites (e.g., H-BEA), Sulfated Zirconia, Montmorillonite Clay | Easy separation, reusability, shape selectivity, reduced waste | Tailoring pore size and acidity for sterically hindered substrates |

| Homogeneous (Lewis Acid) | AlCl₃, FeCl₃, ZnCl₂ | High reactivity | Development of moisture-stable and recyclable Lewis acids |

| Organocatalysts | Pyridine, DMAP, Chiral Amines | Metal-free, lower toxicity, potential for asymmetric induction | Design of highly active and selective catalysts for hindered systems |

| Nanocatalysts | Metal oxides, supported metal nanoparticles | High surface area, enhanced activity, unique selectivity | Improving stability, preventing leaching, and simplifying recovery |

Integration with Flow Chemistry for Process Intensification

Flow chemistry, utilizing microreactors and continuous processing, offers a paradigm shift from traditional batch production. This technology is particularly well-suited for the synthesis of reactive intermediates like this compound, providing significant improvements in safety, efficiency, and scalability.

Enhanced Safety and Control: Acyl chloride synthesis can be highly exothermic and may produce hazardous gaseous byproducts. The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for superior temperature control, minimizing the risk of thermal runaways. researchgate.net The contained nature of flow systems also limits operator exposure to hazardous chemicals.

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher selectivity and reduced formation of byproducts. researchgate.net This often results in a cleaner product stream, simplifying downstream purification processes. For example, the chemoselectivity in the synthesis of m-sulfamoylbenzamide analogues from a related acid chloride was significantly increased using a continuous-flow process compared to batch reactions. researchgate.net

Scalability and Automation: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. researchgate.net Automation of flow systems allows for high-throughput synthesis and rapid optimization of reaction conditions, accelerating research and development. The potential for catalyst-free condensation of acyl chlorides in continuous flow has been demonstrated, offering an industrially relevant and green procedure. researchgate.net

Expansion of Applications in Chemical Biology and Advanced Materials

While this compound is a valuable synthetic intermediate, its full potential in specialized applications remains largely untapped. Future research will likely focus on leveraging its unique structural and reactive properties in chemical biology and materials science.

Chemical Biology: The sterically hindered nature of the 2,6-dimethylbenzoyl group could be exploited to create unique chemical probes. It can be used to modify specific sites on biomolecules where less hindered reagents might react indiscriminately. For instance, the related 2,6-dichlorobenzoyl chloride has been used in the solid-phase synthesis of indoloquinolizidine derivatives, a class of compounds explored for their biological activity, such as inhibiting protein phosphatases. pnas.org Similar applications could be developed for the 2,6-dimethyl analogue.

Advanced Materials and Polymer Chemistry: Acyl chlorides are fundamental building blocks for polymers such as polyesters and polyamides. The 2,6-dimethylbenzoyl moiety, when incorporated into a polymer backbone, could impart specific properties due to its rigidity and steric bulk. This could lead to the development of new high-performance polymers with enhanced thermal stability, specific solubility characteristics, or unique conformational properties. Acyl chloride-facilitated condensation polymerization is a known method for synthesizing heat-sensitive polymers, and this approach could be applied using this compound to create novel materials. researchgate.net

Deepening Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical transformations.

Modeling Reaction Pathways: DFT calculations can be used to model the reaction pathways for the formation of this compound from 2,6-dimethylbenzoic acid with various chlorinating agents. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can identify the most energetically favorable pathway and understand the role of catalysts. Such studies can explain why certain catalysts are more effective than others and can guide the design of new catalytic systems.